An In-depth Technical Guide to 4-Nitro-2-(trifluoromethoxy)phenol (CAS 1261753-93-8)
An In-depth Technical Guide to 4-Nitro-2-(trifluoromethoxy)phenol (CAS 1261753-93-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitro-2-(trifluoromethoxy)phenol, a substituted aromatic compound of interest in medicinal chemistry and materials science. Despite its commercial availability, detailed synthetic protocols and experimental data for this specific molecule are not widely published. This document, therefore, presents a plausible synthetic pathway, predicted physicochemical and spectroscopic data, and an analysis of its potential applications and safety considerations based on the well-established effects of its constituent functional groups. The guide aims to serve as a valuable resource for researchers and drug development professionals interested in the synthesis and utilization of novel fluorinated and nitrated phenolic compounds.
Introduction
4-Nitro-2-(trifluoromethoxy)phenol (CAS 1261753-93-8) is a unique trifunctional aromatic compound incorporating a hydroxyl group, a nitro group, and a trifluoromethoxy group. The presence of these distinct functionalities on a benzene ring suggests a wide range of potential applications, particularly in the fields of medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is a highly lipophilic and metabolically stable bioisostere for other functional groups, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. The nitro group is a strong electron-withdrawing group that can participate in various chemical transformations and may also impart specific biological activities. The phenolic hydroxyl group provides a handle for further functionalization and can influence the compound's acidity and solubility.
Given the limited publicly available data on this specific isomer, this guide synthesizes information from related compounds and established chemical principles to provide a robust technical overview.
Physicochemical Properties
The physicochemical properties of 4-Nitro-2-(trifluoromethoxy)phenol are crucial for its handling, formulation, and biological interactions. While experimental data is scarce, the following properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₇H₄F₃NO₄ | [Calculated] |
| Molecular Weight | 223.11 g/mol | [Calculated] |
| Appearance | Likely a yellow crystalline solid | Based on related nitrophenols |
| Boiling Point | ~279.3 ± 40.0 °C | [Predicted] |
| Density | ~1.592 ± 0.06 g/cm³ | [Predicted] |
| pKa | ~5.10 | [Predicted] |
| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, DMSO, DMF) | Inferred from the properties of nitrophenols and trifluoromethoxy-substituted aromatics |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 4-Nitro-2-(trifluoromethoxy)phenol.
Step-by-Step Experimental Protocol
Step 1: Acetylation of 2-(Trifluoromethoxy)aniline
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethoxy)aniline in pyridine.
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Cool the solution in an ice bath and slowly add acetic anhydride dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Pour the reaction mixture into cold water to precipitate the product.
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Filter the solid, wash with water, and dry to obtain N-(2-(trifluoromethoxy)phenyl)acetamide.
Causality: The acetylation of the aniline is a crucial protection step. The acetyl group deactivates the aromatic ring to a lesser extent than the amino group, preventing polysubstitution and oxidation during the subsequent nitration step.
Step 2: Nitration of N-(2-(Trifluoromethoxy)phenyl)acetamide
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In a flask cooled in an ice-salt bath, slowly add N-(2-(trifluoromethoxy)phenyl)acetamide to a pre-cooled mixture of concentrated sulfuric acid and nitric acid.
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Maintain the temperature below 10°C during the addition.
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Stir the mixture at this temperature for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
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Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to yield N-(4-Nitro-2-(trifluoromethoxy)phenyl)acetamide.
Causality: The ortho,para-directing effect of the acetamido and trifluoromethoxy groups will favor the introduction of the nitro group at the para position relative to the acetamido group. The trifluoromethoxy group is also ortho,para-directing, but the para position to the stronger activating acetamido group is sterically less hindered.
Step 3: Hydrolysis of N-(4-Nitro-2-(trifluoromethoxy)phenyl)acetamide
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Suspend N-(4-Nitro-2-(trifluoromethoxy)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
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Heat the mixture under reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the free aniline.
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Filter the solid, wash with water, and dry to obtain 4-Nitro-2-(trifluoromethoxy)aniline.
Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group to regenerate the amino functionality, which is necessary for the subsequent diazotization reaction.
Step 4: Diazotization and Hydrolysis to 4-Nitro-2-(trifluoromethoxy)phenol
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Dissolve 4-Nitro-2-(trifluoromethoxy)aniline in a mixture of sulfuric acid and water, and cool to 0-5°C in an ice-salt bath.
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Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
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Stir the resulting diazonium salt solution for 30 minutes at this temperature.
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In a separate flask, bring a solution of dilute sulfuric acid to a boil.
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Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous nitrogen evolution will be observed.
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After the addition is complete, continue to heat the mixture for a short period to ensure complete decomposition of the diazonium salt.
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Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Causality: The diazotization of the primary aromatic amine followed by hydrolysis is a classic method for the synthesis of phenols. The diazonium group is an excellent leaving group, and its replacement by a hydroxyl group from water is facilitated by heating in an acidic medium.
Purification
The crude 4-Nitro-2-(trifluoromethoxy)phenol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification.
Structural Elucidation
The structure of the synthesized 4-Nitro-2-(trifluoromethoxy)phenol can be confirmed by a combination of spectroscopic techniques. The following are predicted spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s (broad) | 1H | Ar-OH |
| ~8.3 | d | 1H | H-3 |
| ~8.1 | dd | 1H | H-5 |
| ~7.4 | d | 1H | H-6 |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-1 (C-OH) |
| ~142 | C-2 (C-OCF₃) |
| ~140 | C-4 (C-NO₂) |
| ~126 | C-6 |
| ~121 (q, J ≈ 258 Hz) | -OCF₃ |
| ~119 | C-5 |
| ~118 | C-3 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch |
| 1590, 1480 | Aromatic C=C stretch |
| 1520, 1340 | Asymmetric and symmetric N-O stretch of NO₂ |
| 1250-1100 (strong) | C-F stretch of OCF₃ |
| 1280 | C-O stretch (phenol) |
Mass Spectrometry (MS)
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EI-MS: Expected molecular ion peak (M⁺) at m/z = 223. Fragmentation may involve the loss of NO₂ (m/z = 177) and subsequent loss of CO (m/z = 149).
Caption: Logical workflow for the structural confirmation of the target compound.
Safety and Handling
No specific safety data sheet (SDS) for 4-Nitro-2-(trifluoromethoxy)phenol is widely available. Therefore, handling precautions must be based on the known hazards of its constituent functional groups and related compounds such as nitrophenols and trifluoromethoxy-substituted aromatics.
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General Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause irritation to the skin, eyes, and respiratory tract. Nitrophenols are known to be toxic and can affect the blood's ability to carry oxygen.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Fire and Explosion Hazards: The compound may be combustible. Avoid sources of ignition. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Potential Applications in Research and Drug Development
The unique combination of functional groups in 4-Nitro-2-(trifluoromethoxy)phenol makes it an attractive building block for the synthesis of more complex molecules with potential biological activity.
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Medicinal Chemistry:
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Scaffold for Novel Therapeutics: The phenolic hydroxyl group can be readily derivatized to form ethers, esters, and other functional groups, allowing for the exploration of structure-activity relationships.
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Enzyme Inhibitors: The nitro group can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the acidity of the phenol, which may be important for binding to enzyme active sites.
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Bioisosteric Replacement: The trifluoromethoxy group can be used to replace other groups to improve metabolic stability and membrane permeability of drug candidates.
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Materials Science:
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Precursor for Polymers and Dyes: The reactive nature of the nitro and hydroxyl groups could allow for its incorporation into polymeric structures or for the synthesis of novel dyes.
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Conclusion
4-Nitro-2-(trifluoromethoxy)phenol is a promising, yet underexplored, chemical entity. This technical guide has provided a comprehensive, albeit partially predictive, overview of its properties, a plausible synthetic route, and potential applications. The detailed protocols and predicted data herein are intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and related molecules. As with any novel compound, all synthetic and handling procedures should be conducted with appropriate safety precautions and experimental data should be rigorously collected to validate the predicted properties.
References
As this is a synthesized guide based on predictive data and information from related compounds, direct references for the synthesis and properties of 4-Nitro-2-(trifluoromethoxy)phenol (CAS 1261753-93-8) are not available. The following references provide foundational knowledge for the proposed synthesis and the properties of the functional groups.
- General Organic Chemistry Textbooks: For fundamental principles of electrophilic aromatic substitution, protection/deprotection strategies, and diazotization reactions. (e.g., Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.)
- Patents on Related Compounds: For insights into industrial synthesis of substituted nitrophenols and trifluoromethyl/trifluoromethoxy-containing arom
- Safety Data Sheets (SDS) for Related Compounds: For safety and handling information on 4-nitrophenol, 2-(trifluoromethoxy)aniline, and other related chemicals.
- Spectroscopic Data for Analogous Compounds: Databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem can provide experimental data for structurally similar molecules, which can be used for predicting the spectra of the target compound.
